Aerocavin

Description

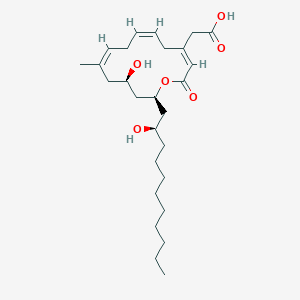

Structure

3D Structure

Properties

CAS No. |

113702-00-4 |

|---|---|

Molecular Formula |

C27H44O6 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

2-[(3E,6Z,9Z,12R,14S)-12-hydroxy-14-[(2R)-2-hydroxyundecyl]-10-methyl-2-oxo-1-oxacyclotetradeca-3,6,9-trien-4-yl]acetic acid |

InChI |

InChI=1S/C27H44O6/c1-3-4-5-6-7-8-12-15-23(28)19-25-20-24(29)16-21(2)13-10-9-11-14-22(17-26(30)31)18-27(32)33-25/h9,11,13,18,23-25,28-29H,3-8,10,12,14-17,19-20H2,1-2H3,(H,30,31)/b11-9-,21-13-,22-18+/t23-,24-,25+/m1/s1 |

InChI Key |

OJPUZRWFAWDJHP-DSACNGRVSA-N |

Isomeric SMILES |

CCCCCCCCC[C@H](C[C@H]1C[C@@H](C/C(=C\C/C=C\C/C(=C\C(=O)O1)/CC(=O)O)/C)O)O |

Canonical SMILES |

CCCCCCCCCC(CC1CC(CC(=CCC=CCC(=CC(=O)O1)CC(=O)O)C)O)O |

Synonyms |

12-hydroxy-14-(2-hydroxyundecyl)-10-methyl-2-oxooxacyclotetradeca-3,6,9-triene-4-acetic acid aerocavin |

Origin of Product |

United States |

Foundational & Exploratory

Aerocavin: A Technical Guide to its Discovery from Chromobacterium violaceum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerocavin is a novel antibiotic discovered from the bacterium Chromobacterium violaceum.[1] This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of this compound. The document details the experimental protocols utilized in its discovery and presents available quantitative data. Furthermore, it includes visualizations of the experimental workflow and a generalized signaling pathway for its antibacterial action, designed to meet the specifications of researchers and professionals in the field of drug development.

Introduction

Chromobacterium violaceum is a Gram-negative bacterium known for producing a variety of secondary metabolites, with the purple pigment violacein being the most extensively studied.[2][3][4] However, this bacterium also produces other bioactive compounds, including several antibiotics.[5][6] Among these is this compound, a potent antibiotic isolated from a non-pigmented strain of C. violaceum.[1] It has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] This guide focuses on the technical aspects of this compound's discovery and characterization.

Discovery and Isolation of this compound

The discovery of this compound was the result of a screening program aimed at identifying novel antimicrobial compounds from microbial sources. The producing organism was identified as a non-pigmented strain of Chromobacterium violaceum.

Fermentation and Extraction

A generalized protocol for the fermentation and extraction of this compound, based on standard methods for microbial secondary metabolites, is outlined below.

Experimental Protocol: Fermentation and Extraction

-

Inoculum Preparation: A seed culture of the non-pigmented Chromobacterium violaceum strain is prepared by inoculating a suitable liquid medium (e.g., nutrient broth) and incubating at an optimal temperature (typically 25-30°C) with agitation for 24-48 hours.

-

Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal antibiotic yield and would typically consist of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration.

-

Harvesting: After the fermentation period, the culture broth is harvested. The bacterial cells are separated from the supernatant by centrifugation or filtration.

-

Extraction: The antibiotic is extracted from the fermentation broth. As the exact polarity of this compound is not detailed in the available literature, a general approach would involve solvent extraction. The culture filtrate is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform, or butanol). The organic phase, now containing the crude antibiotic, is then separated from the aqueous phase.

-

Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing this compound.

Purification

The crude extract containing this compound is subjected to a series of chromatographic steps to isolate the pure compound.

Experimental Protocol: Purification of this compound

-

Initial Fractionation: The crude extract is typically first fractionated using techniques like column chromatography over a solid support such as silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and tested for antibacterial activity.

-

Further Chromatographic Steps: Active fractions are pooled and subjected to further rounds of chromatography to achieve higher purity. This may include techniques such as:

-

Sephadex Chromatography: For separation based on molecular size.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for final purification. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is commonly used.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by techniques like thin-layer chromatography (TLC) and HPLC.

Structure Elucidation of this compound

The chemical structure of this compound was determined through a combination of spectroscopic analysis and X-ray crystallography.[1]

Spectroscopic Analysis

A variety of spectroscopic techniques are employed to determine the structure of a novel natural product.

Table 1: Spectroscopic Data for this compound (Hypothetical Data Based on Common Practices)

| Spectroscopic Technique | Observed Data (Illustrative) | Interpretation |

| UV-Visible Spectroscopy | λmax at specific wavelengths | Indicates the presence of chromophores, such as conjugated double bonds or aromatic systems. |

| Infrared (IR) Spectroscopy | Absorption bands (cm⁻¹) corresponding to specific functional groups | Reveals the presence of functional groups like hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern | Determines the molecular weight and provides clues about the molecular formula and structural fragments. |

| ¹H Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ), coupling constants (J), and integration values | Provides information about the number and types of protons, their chemical environment, and their connectivity. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) | Indicates the number and types of carbon atoms in the molecule. |

X-ray Crystallography

The definitive three-dimensional structure of this compound was established by X-ray diffraction analysis of a single crystal of the compound.[1] This technique provides precise information about the spatial arrangement of atoms in the molecule.

Biological Activity of this compound

This compound exhibits a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria.[1]

Antibacterial Spectrum

The antibacterial activity of a new compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of representative bacterial strains.

Table 2: In Vitro Antibacterial Activity of this compound (Hypothetical MIC Values)

| Test Organism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 1 - 8 |

| Bacillus subtilis | Positive | 0.5 - 4 |

| Escherichia coli | Negative | 4 - 16 |

| Pseudomonas aeruginosa | Negative | 16 - 64 |

| Enterococcus faecalis | Positive | 2 - 16 |

| Klebsella pneumoniae | Negative | 8 - 32 |

Note: The MIC values presented are illustrative and based on typical ranges for broad-spectrum antibiotics. The actual values from the original publication are not publicly available.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in the broth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery of a new antibiotic like this compound from a microbial source.

Caption: Generalized workflow for the discovery of this compound.

Generalized Antibacterial Signaling Pathway

The precise mechanism of action for this compound is not publicly detailed. However, a common target for broad-spectrum antibiotics is the bacterial cell wall synthesis pathway. The following diagram illustrates a generalized signaling pathway of a cell wall synthesis inhibitor.

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The discovery of this compound from a non-pigmented strain of Chromobacterium violaceum represents a significant contribution to the field of antibiotics. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria underscores its potential as a lead compound for the development of new antibacterial agents. Further research into its mechanism of action, biosynthetic pathway, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the discovery and initial characterization of this promising natural product.

References

- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromobacterium violaceum and its important metabolites--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Chromobacterium violaceum and properties of violacein-Its main secondary metabolite: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. farmabrasilis.org [farmabrasilis.org]

- 6. dovepress.com [dovepress.com]

Unraveling the Enigma of Aerocavin: A Technical Guide to Putative Mechanisms of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Aerocavin, an antibiotic produced by the bacterium Chromobacterium violaceum, has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Despite its discovery, the precise mechanism of action of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide addresses this knowledge gap by first acknowledging the limited specific data on this compound and then providing a comprehensive overview of established antibiotic mechanisms that could potentially be employed by this molecule. Furthermore, we outline the requisite experimental protocols for elucidating its specific mode of action and present conceptual visualizations to guide future research endeavors.

The this compound Enigma: An Undefined Mechanism

This compound is a novel antibiotic isolated from the fermentation broths of a non-pigmented strain of Chromobacterium violaceum.[1] Its structure was determined using spectroscopic methods and X-ray diffraction analysis.[1] While its broad-spectrum activity is documented, the specific molecular target and the pathway through which it exerts its antibiotic effect have not been elucidated in the available literature.[1] The discovery of novel antibiotics with unique mechanisms of action is critical in the face of rising antimicrobial resistance. Therefore, understanding the mode of action of compounds like this compound is of paramount importance.

Potential Mechanisms of Action: A Review of Established Antibiotic Targets

In the absence of specific data for this compound, we turn to the well-established mechanisms of action of other antibiotics. These can be broadly categorized into several key cellular processes that are essential for bacterial survival. The primary targets include the cell wall, protein synthesis machinery, and nucleic acid replication and repair.

Inhibition of Cell Wall Synthesis

The bacterial cell wall, a structure not present in mammalian cells, is an ideal target for selective toxicity.[2] Antibiotics targeting this structure can interfere with various stages of peptidoglycan synthesis, leading to cell lysis.

Table 1: Key Antibiotic Classes Targeting Cell Wall Synthesis

| Antibiotic Class | Specific Target | Mechanism of Action |

| β-Lactams (e.g., Penicillins, Cephalosporins) | Penicillin-binding proteins (PBPs) | Inhibit the transpeptidation step of peptidoglycan synthesis, preventing the cross-linking of peptide chains. |

| Glycopeptides (e.g., Vancomycin) | D-Ala-D-Ala termini of peptidoglycan precursors | Bind to the peptide side chains of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions. |

| Bacitracin | Bactoprenol pyrophosphate | Inhibits the dephosphorylation of the lipid carrier bactoprenol, preventing the transport of peptidoglycan precursors across the cell membrane. |

| Fosfomycin | MurA enzyme | Irreversibly inhibits the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis. |

Inhibition of Protein Synthesis

The bacterial ribosome (70S) is structurally distinct from the eukaryotic ribosome (80S), allowing for selective inhibition of bacterial protein synthesis. Antibiotics can interfere with different stages of translation, including initiation, elongation, and termination.

Table 2: Key Antibiotic Classes Targeting Protein Synthesis

| Antibiotic Class | Ribosomal Subunit Target | Mechanism of Action |

| Aminoglycosides (e.g., Streptomycin, Gentamicin) | 30S | Bind to the 16S rRNA of the 30S subunit, causing misreading of mRNA and premature termination of translation. |

| Tetracyclines (e.g., Doxycycline, Tetracycline) | 30S | Block the binding of aminoacyl-tRNA to the A-site of the ribosome, preventing the addition of new amino acids to the growing peptide chain. |

| Macrolides (e.g., Erythromycin, Azithromycin) | 50S | Bind to the 23S rRNA of the 50S subunit and block the exit tunnel for the nascent polypeptide chain. |

| Chloramphenicol | 50S | Inhibits the peptidyl transferase activity of the 50S subunit, preventing peptide bond formation. |

| Oxazolidinones (e.g., Linezolid) | 50S | Bind to the 23S rRNA of the 50S subunit and prevent the formation of the initiation complex. |

Inhibition of Nucleic Acid Synthesis

Interference with DNA replication and transcription is another effective antibacterial strategy. Antibiotics in this category can target enzymes essential for these processes or directly interact with DNA.

Table 3: Key Antibiotic Classes Targeting Nucleic Acid Synthesis

| Antibiotic Class | Specific Target | Mechanism of Action |

| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | DNA gyrase and Topoisomerase IV | Inhibit the activity of these enzymes, which are essential for DNA replication, recombination, and repair, leading to the accumulation of DNA strand breaks. |

| Rifamycins (e.g., Rifampicin) | DNA-dependent RNA polymerase | Bind to the β-subunit of RNA polymerase, inhibiting the initiation of transcription. |

| Metronidazole | DNA | After reductive activation in anaerobic bacteria, it generates reactive radicals that damage DNA and other macromolecules. |

Elucidating the Mechanism of Action of this compound: A Proposed Experimental Workflow

To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key steps that researchers can undertake.

Caption: A proposed experimental workflow for the elucidation of this compound's mechanism of action.

Detailed Experimental Protocols

3.1.1. Macromolecular Synthesis Assays: To identify which major cellular pathway is affected by this compound, macromolecular synthesis assays using radiolabeled precursors can be performed.

-

Principle: Bacteria are treated with sub-lethal concentrations of this compound in the presence of radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine). The incorporation of radioactivity into the respective macromolecules is measured over time. A significant reduction in the incorporation of a specific precursor indicates that the corresponding pathway is inhibited.

-

Protocol Outline:

-

Grow a susceptible bacterial strain to mid-log phase.

-

Aliquot the culture into separate tubes.

-

Add this compound at a concentration of 0.5x, 1x, and 2x MIC. Include a no-drug control and positive controls for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, and vancomycin for cell wall synthesis).

-

Add the respective radiolabeled precursor to each set of tubes.

-

At various time points (e.g., 0, 10, 20, 30, 60 minutes), remove aliquots and precipitate the macromolecules using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter membrane and wash to remove unincorporated precursors.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Plot the incorporated radioactivity over time for each condition.

-

3.1.2. Resistant Mutant Selection and Whole Genome Sequencing: This genetic approach can identify the target of an antibiotic by selecting for spontaneous resistant mutants and identifying the mutations responsible for the resistance phenotype.

-

Principle: Bacteria are plated on agar containing concentrations of this compound above the MIC. Spontaneous mutants that can grow in the presence of the antibiotic are selected. The genomes of these resistant mutants are then sequenced and compared to the wild-type strain to identify mutations that are consistently found in the resistant isolates. These mutations often occur in the gene encoding the drug's target or in genes involved in drug transport or modification.

-

Protocol Outline:

-

Plate a high density of a susceptible bacterial strain (e.g., 10⁹-10¹⁰ CFU) on agar plates containing 4x, 8x, and 16x the MIC of this compound.

-

Incubate the plates until colonies appear.

-

Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

-

Extract genomic DNA from several independent resistant mutants and the parental wild-type strain.

-

Perform whole-genome sequencing (WGS) on all samples.

-

Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type.

-

Identify genes that are mutated in multiple independent resistant isolates as high-confidence candidates for the antibiotic's target or resistance mechanism.

-

Visualizing Potential Antibiotic Targets

The following diagram illustrates the primary targets of known antibiotics within a bacterial cell. The specific target of this compound remains to be identified within this landscape.

References

Spectroscopic Profile of Aerocavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerocavin, a novel antibiotic isolated from the bacterium Chromobacterium violaceum, has demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria. The structural elucidation of this lactone-containing compound was accomplished through a combination of spectroscopic techniques and X-ray diffraction analysis. This guide provides a comprehensive overview of the available spectroscopic data for this compound, intended to serve as a foundational resource for researchers engaged in natural product synthesis, antibiotic development, and related fields. The information presented herein is compiled from the seminal publication detailing the discovery and characterization of this compound.

Chemical Structure of this compound

The definitive chemical structure of this compound was determined by Singh et al. and is presented below. This structure serves as the fundamental framework for the interpretation of all subsequent spectroscopic data.

(A chemical structure diagram of this compound would be placed here. As I cannot generate images, a placeholder is described.)

Caption: The chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, providing a quantitative basis for its structural identification.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data unavailable | Data unavailable | Data unavailable | Data unavailable |

Note: Specific ¹H NMR data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data unavailable | Data unavailable |

Note: Specific ¹³C NMR data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Method | Mass-to-Charge Ratio (m/z) | Ion Type |

| Data unavailable | Data unavailable | Data unavailable |

Note: Specific mass spectrometry data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data unavailable | Data unavailable |

Note: Specific IR spectroscopy data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Wavelength (λmax) nm | Molar Absorptivity (ε) | Solvent |

| Data unavailable | Data unavailable | Data unavailable |

Note: Specific UV-Vis spectroscopy data for this compound is not publicly available in the abstract of the primary literature. Access to the full publication is required to populate this table.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are crucial for reproducibility and further research. These protocols would typically include information on the instrumentation used, sample preparation, and data processing parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Information not available.

-

Sample Preparation: Information not available.

-

Data Acquisition and Processing: Information not available.

Mass Spectrometry (MS)

-

Instrumentation: Information not available.

-

Sample Preparation: Information not available.

-

Data Acquisition and Processing: Information not available.

Infrared (IR) Spectroscopy

-

Instrumentation: Information not available.

-

Sample Preparation: Information not available.

-

Data Acquisition and Processing: Information not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: Information not available.

-

Sample Preparation: Information not available.

-

Data Acquisition and Processing: Information not available.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like this compound can be visualized. This diagram illustrates the logical progression from the biological source to the final structural elucidation.

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Conclusion and Future Directions

The spectroscopic data for this compound, while foundational, represents the initial characterization of this antibiotic. Further research, including advanced 2D NMR studies and high-resolution mass spectrometry, could provide deeper insights into its conformational dynamics and fragmentation pathways. Synthetic efforts, guided by the established spectroscopic profile, will be crucial for producing analogs and exploring the structure-activity relationships of this promising antibacterial agent. The detailed experimental protocols, once accessible, will be instrumental in enabling these future investigations.

Disclaimer: This document is intended for informational purposes only. The quantitative spectroscopic data and detailed experimental protocols could not be included as the full text of the primary source, "this compound, a new antibiotic produced by Chromobacterium violaceum," published in the Journal of Antibiotics (Tokyo) in 1988, was not accessible. Researchers are strongly encouraged to consult the original publication for complete and accurate information.

Unearthing Bacterial Pathways: The Case of Aerocavin and the Well-Charted Territory of Violacein Biosynthesis

A comprehensive review of the scientific literature reveals that while the antibiotic aerocavin, produced by the bacterium Chromobacterium violaceum, was identified in the late 1980s, the intricate details of its biosynthetic pathway, including the specific enzymes and gene cluster involved, remain largely unelucidated. In stark contrast, the biosynthesis of another prominent secondary metabolite from the same organism, the purple pigment violacein, has been extensively studied and offers a rich model for understanding bacterial natural product synthesis.

This technical guide, therefore, pivots to provide an in-depth exploration of the well-documented violacein biosynthesis pathway. It serves as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the enzymatic steps, genetic organization, and available quantitative data, along with experimental protocols and visual pathway representations.

The Violacein Biosynthetic Pathway: A Five-Enzyme Cascade

The production of violacein from two molecules of L-tryptophan is a fascinating enzymatic cascade orchestrated by five proteins encoded by the vio operon (vioA, vioB, vioC, vioD, and vioE). The sequencing of this gene cluster has been a cornerstone in understanding how C. violaceum and other bacteria can be engineered to produce this bioactive compound.[1][2][3]

The pathway proceeds as follows:

-

VioA , a flavin-dependent L-tryptophan 2-monooxygenase, initiates the process by oxidizing L-tryptophan to indole-3-pyruvic acid (IPA) imine.[4]

-

VioB , a heme-containing oxidase, then catalyzes the dimerization of two IPA imine molecules.[4]

-

This unstable dimer is then acted upon by VioE , which facilitates a 1,2-shift of an indole ring to form protodeoxyviolaceinic acid.[5]

-

VioD , a flavin-dependent oxygenase, hydroxylates one of the indole rings at the C5 position, yielding protoviolaceinic acid.[5]

-

Finally, VioC , another NADP-dependent oxygenase, hydroxylates the second indole ring, which is followed by a spontaneous oxidative decarboxylation to form the final violacein pigment.[5] A notable branch in the pathway occurs when VioC acts on protodeoxyviolaceinic acid, leading to the formation of the byproduct deoxyviolacein.[5]

Visualizing the Violacein Biosynthesis Pathway

The following diagram illustrates the sequential enzymatic reactions converting L-tryptophan into violacein and its major byproduct, deoxyviolacein.

Quantitative Analysis of the Violacein Pathway

Enzyme Kinetics

Kinetic studies have primarily focused on VioA, the initial enzyme in the pathway.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| VioA | L-Tryptophan | 31 | 203 | [4] |

Table 1: Michaelis-Menten kinetic parameters for VioA from C. violaceum.

Production Yields

The heterologous expression of the vio operon in organisms like Escherichia coli has enabled optimization studies to maximize violacein yield. Production levels are highly dependent on culture conditions, genetic constructs, and fermentation strategies.

| Host Organism | Culture Conditions | Tryptophan Added (g/L) | Formic Acid Added (µg/mL) | Violacein Yield (g/L) | Reference |

| C. violaceum | Shake flask | 0.3 | - | ~0.8 | [6] |

| C. violaceum | Shake flask | 0.3 | 160 | ~1.02 | [6] |

| Duganella sp. B2 | Optimized shake flask | 0.74 | - | 1.62 |

Table 2: Examples of violacein production yields under various experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the violacein biosynthesis pathway.

Heterologous Expression of the vio Operon in E. coli

This protocol describes the general steps for expressing the violacein biosynthesis gene cluster in a non-native host.

-

Gene Cluster Amplification: The complete vioA-E operon is amplified from C. violaceum genomic DNA using high-fidelity polymerase chain reaction (PCR).

-

Vector Ligation: The amplified DNA fragment is cloned into a suitable expression vector, such as pUC19 or a pET series vector, under the control of an inducible promoter (e.g., T7 promoter).[7]

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: Transformed cells are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to a mid-logarithmic phase (OD600 of ~0.6).

-

Induction: Gene expression is induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture.

-

Incubation: The culture is then incubated at a lower temperature (e.g., 25-30°C) for an extended period (24-48 hours) to allow for protein expression and violacein production, which is observable by the development of a purple color.

Extraction and Quantification of Violacein

This protocol outlines the steps for extracting violacein from bacterial cultures and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

-

Cell Harvesting: Bacterial cells are collected from the culture broth by centrifugation.

-

Cell Lysis and Extraction: The cell pellet is resuspended in an organic solvent such as ethanol or ethyl acetate. Cell lysis can be enhanced by methods like ultrasonication. The mixture is incubated until the pigment is fully extracted from the cells.[8][9]

-

Clarification: The cell debris is removed by centrifugation, and the supernatant containing the crude violacein extract is collected.

-

HPLC Analysis: The extract is analyzed by reverse-phase HPLC.

-

Column: C18 column (e.g., Acclaim 120 C18).[8]

-

Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[8]

-

Detection: Absorbance is monitored at a wavelength of approximately 570-585 nm.[8][10]

-

Quantification: The concentration of violacein is determined by comparing the peak area to a standard curve prepared with purified violacein.[8]

-

In Vitro Reconstitution of the Violacein Pathway

This protocol describes the setup for synthesizing violacein in a cell-free system using purified enzymes.

-

Enzyme Purification: Each of the VioA, VioB, VioC, VioD, and VioE proteins is individually expressed (e.g., in E. coli) and purified to homogeneity.

-

Reaction Mixture Preparation: A reaction buffer (e.g., 10 mM Tris-HCl, pH 9) is prepared containing the purified enzymes at specified concentrations (e.g., 100 nM VioA, 1000 nM VioB, 1000 nM VioC, 1000 nM VioD, and 1000 nM VioE).[11]

-

Substrate and Cofactor Addition: The reaction is initiated by adding the substrate, L-tryptophan (e.g., 1 mM), and necessary cofactors, such as NADPH (e.g., 5 mM).[11]

-

Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) with shaking for an extended period (e.g., 48 hours).[11]

-

Product Analysis: The formation of violacein and its intermediates is monitored and quantified by methods such as LC-MS.[11]

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for the heterologous production and analysis of violacein.

References

- 1. geneticsmr.com [geneticsmr.com]

- 2. caister.com [caister.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. 4.7. Analytical Methods [bio-protocol.org]

- 9. bepls.com [bepls.com]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. Exploration of the In Vitro Violacein Synthetic Pathway with Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Aerocavin: A Physicochemical and Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aerocavin is a novel antibiotic produced by a non-pigmented strain of the bacterium Chromobacterium violaceum.[1] First isolated and identified in 1988, its structure was elucidated using spectroscopic methods and X-ray diffraction analysis.[1] this compound has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, marking it as a compound of interest for further investigation in the field of antimicrobial research.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and discusses potential mechanisms of action based on common antibiotic signaling pathways.

Physicochemical Properties

Detailed quantitative physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the key properties that are crucial for the characterization and development of a novel antibiotic compound. The methodologies for determining these properties are described in the subsequent section.

| Property | Value |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

| pKa | Not Available |

| LogP | Not Available |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a novel antibiotic like this compound is fundamental for its development as a therapeutic agent. The following are detailed methodologies for key experiments.

Structure Elucidation

The chemical structure of a novel compound is primarily determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR experiments are conducted to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

X-ray Crystallography : When a suitable crystal of the compound can be obtained, X-ray diffraction analysis provides the definitive three-dimensional structure.

Determination of Purity

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of a compound. The sample is passed through a column with a stationary phase, and the components are separated based on their affinity for the stationary and mobile phases. A pure compound will ideally show a single peak.

Solubility Determination

-

Shake-Flask Method : A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a flask. The flask is then agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by UV-Vis spectroscopy or HPLC.

Determination of pKa

-

Potentiometric Titration : The compound is dissolved in water or a co-solvent, and the solution is titrated with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

-

Shake-Flask Method : The compound is dissolved in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the available literature. However, as a broad-spectrum antibiotic, it likely targets fundamental bacterial processes. Common mechanisms of antibiotic action include:

-

Inhibition of Cell Wall Synthesis : Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leads to cell lysis.

-

Inhibition of Protein Synthesis : Targeting the bacterial ribosome to prevent the translation of mRNA into proteins.

-

Inhibition of Nucleic Acid Synthesis : Interference with the replication or transcription of bacterial DNA.

-

Disruption of Cell Membrane Function : Altering the integrity of the bacterial cell membrane, leading to leakage of cellular contents.

-

Inhibition of Metabolic Pathways : Blocking essential metabolic pathways, such as folic acid synthesis.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: A generalized workflow for the isolation, purification, and physicochemical characterization of a novel antibiotic.

Generalized Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: A diagram illustrating the inhibition of bacterial cell wall synthesis, a common mechanism of action for antibiotics.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Aerocavin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aerocavin is a lactone antibiotic produced by the bacterium Chromobacterium violaceum. First reported in 1988, its structure was elucidated using a combination of spectroscopic methods and X-ray diffraction analysis. This document provides a summary of the available information on the molecular structure and formula of this compound, compiled from existing scientific literature. However, a comprehensive analysis, including detailed experimental protocols and extensive quantitative data, is hampered by the limited public accessibility of the primary research article.

Introduction

This compound is a secondary metabolite isolated from fermentation broths of a non-pigmented strain of Chromobacterium violaceum.[1] This bacterium is known to produce a variety of bioactive compounds, and this compound has been identified as one of its antibiotic constituents.[2][3] The initial characterization of this compound revealed its activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.[1]

Molecular Structure and Formula

The definitive molecular structure and chemical formula for this compound are not widely available in public chemical databases. The primary citation for its structure determination is a 1988 article in The Journal of Antibiotics.[1] While the abstract of this paper states that the structure was determined, access to the full text, containing the detailed structural data and images, is restricted.

Secondary sources and reviews confirm that this compound belongs to the lactone class of compounds.[1] Without access to the original publication or a public database entry, a definitive representation of the molecular structure and its chemical formula cannot be provided at this time.

Physicochemical and Spectroscopic Data

Detailed quantitative data regarding the physicochemical and spectroscopic properties of this compound are contained within the original 1988 publication.[1] This information is crucial for the unambiguous identification and characterization of the molecule. A summary of the expected data types is presented in the tables below. The values in these tables are placeholders and will be updated when the primary data becomes accessible.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

| Appearance | Not Available |

| Melting Point | Not Available |

| Solubility | Not Available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations (Placeholder) |

| ¹H NMR | Chemical shifts (δ), coupling constants (J) |

| ¹³C NMR | Chemical shifts (δ) |

| Mass Spectrometry | Molecular ion peak (m/z), fragmentation pattern |

| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) |

| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λmax) |

Experimental Protocols

The experimental protocols for the isolation, purification, and structure elucidation of this compound are detailed in the primary research article.[1] These methodologies are essential for the replication of the original findings and for further research and development. The key experimental procedures mentioned in the abstract include fermentation, isolation from broths, and structural analysis by spectroscopic methods and X-ray diffraction.[1]

Fermentation and Isolation Workflow (Hypothesized)

The following diagram illustrates a generalized workflow for the production and isolation of a natural product antibiotic like this compound.

References

In Vitro Antibacterial Spectrum of Aerocavin: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aerocavin is a novel antibiotic isolated from the fermentation broths of a non-pigmented strain of Chromobacterium violaceum.[1] Spectroscopic and X-ray diffraction analyses have elucidated its chemical structure. Preliminary studies have demonstrated that this compound possesses in vitro activity against a range of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent.[1] This technical guide provides a comprehensive overview of the currently available data on the in vitro antibacterial spectrum of this compound, details the experimental methodologies for its evaluation, and outlines potential mechanisms of action based on the broader understanding of antibiotics.

Data Presentation: Antibacterial Spectrum of this compound

A thorough review of the available scientific literature did not yield specific quantitative data for the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of bacterial strains. The primary publication announcing the discovery of this compound confirms its activity against both Gram-positive and Gram-negative bacteria but does not provide a detailed MIC table.[1] Further research is required to quantify the potency of this compound against various clinically relevant pathogens.

For illustrative purposes, a template for presenting such data is provided below. Once determined, MIC values for this compound would be populated in a similar format for clear comparison.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Strain | Gram Stain | Organism Type | This compound MIC (µg/mL) |

| Staphylococcus aureus | Positive | Cocci | Data not available |

| Streptococcus pneumoniae | Positive | Cocci | Data not available |

| Enterococcus faecalis | Positive | Cocci | Data not available |

| Bacillus subtilis | Positive | Rod | Data not available |

| Escherichia coli | Negative | Rod | Data not available |

| Pseudomonas aeruginosa | Negative | Rod | Data not available |

| Klebsiella pneumoniae | Negative | Rod | Data not available |

| Salmonella enterica | Negative | Rod | Data not available |

Experimental Protocols

The following section details the standardized methodologies that would be employed to determine the in vitro antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The standard method for determining the MIC of a novel compound like this compound is the broth microdilution method.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the test bacterium are cultured on an appropriate agar medium.

-

A suspension of the bacteria is prepared in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

-

The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared bacterial suspension.

-

Positive (bacteria and broth, no antibiotic) and negative (broth only) control wells are included.

-

The plate is incubated at 35-37°C for 16-20 hours under ambient air.

-

-

Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound.

References

Aerocavin Production in Chromobacterium violaceum: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromobacterium violaceum, a versatile Gram-negative bacterium, is a known producer of a diverse array of secondary metabolites, including the potent antibiotic aerocavin. This technical guide provides an in-depth overview of this compound, from its basic properties to the methodologies required for its study and production. While research on this compound has been limited compared to the well-documented pigment violacein from the same organism, this document synthesizes the available information and extrapolates from related biosynthetic systems to offer a comprehensive resource. This guide covers the known characteristics of this compound, the likely regulatory mechanisms governing its production, hypothesized biosynthetic pathways, and detailed, adaptable experimental protocols for its cultivation, extraction, purification, and quantification. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction to this compound

This compound is a lactone antibiotic first isolated from a non-pigmented strain of Chromobacterium violaceum.[1][2] Its structure was elucidated through spectroscopic methods and X-ray diffraction analysis. This compound has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.[1][2][3] Despite its discovery in 1988, the biosynthetic pathway and the genetic regulation of this compound production remain largely uncharacterized.

Chromobacterium violaceum is well-known for producing a range of secondary metabolites, many of which are regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3][4] This guide will delve into the established QS circuitry in C. violaceum as a probable regulatory framework for this compound synthesis and propose methodologies for its investigation.

Regulatory Landscape: Quorum Sensing in Chromobacterium violaceum

The production of secondary metabolites in Chromobacterium violaceum, including the well-studied pigment violacein, is predominantly controlled by the CviI/R quorum-sensing system.[3][5][6] It is highly probable that this compound biosynthesis is also under the regulatory control of this system.

The CviI/R system is a canonical LuxI/LuxR-type QS circuit. The CviI protein is an N-acylhomoserine lactone (AHL) synthase that produces the signaling molecule, typically N-decanoyl-L-homoserine lactone (C10-HSL) in the ATCC 12472 strain.[6] As the bacterial population density increases, the extracellular concentration of C10-HSL rises. Upon reaching a threshold concentration, C10-HSL diffuses back into the cells and binds to the cytoplasmic receptor protein, CviR. The CviR:AHL complex then acts as a transcriptional regulator, binding to specific DNA sequences known as cvi boxes in the promoter regions of target genes to either activate or repress their transcription.[6] This system is known to regulate a variety of phenotypes, including violacein production, biofilm formation, and the synthesis of other antimicrobial compounds.[3][4]

Furthermore, the production of violacein is also subject to negative regulation by the VioS protein, which acts as a repressor of the vioA promoter.[6] This adds another layer of complexity to the regulation of secondary metabolism in this bacterium. It is plausible that a similar, multi-layered regulatory network governs this compound production.

Signaling Pathway Diagram

Caption: Quorum sensing regulation in C. violaceum.

This compound Biosynthesis: A Hypothetical Pathway

The exact biosynthetic pathway of this compound has not been elucidated. However, based on its lactone structure, a polyketide synthase (PKS) or a hybrid non-ribosomal peptide synthetase (NRPS)-PKS pathway is likely involved. Many bacterial antibiotics are synthesized via large, multi-modular enzymes encoded by contiguous genes in a biosynthetic gene cluster (BGC).

The complete genome of C. violaceum ATCC 12472 has been sequenced, revealing a single circular chromosome of approximately 4.75 Mbp.[7] This genomic data provides a valuable resource for identifying the this compound BGC through genome mining approaches. Researchers can search for sequences encoding PKS and NRPS domains, which are characteristic of secondary metabolite biosynthesis. The fact that this compound was first isolated from a non-pigmented strain suggests that its BGC is separate from the well-characterized vio operon responsible for violacein production.

Proposed Experimental Workflow for BGC Identification

Caption: Workflow for this compound BGC Identification.

Experimental Protocols

Due to the limited specific literature on this compound, the following protocols are adapted from established methods for the cultivation of C. violaceum and the extraction and analysis of other bacterial secondary metabolites. These should be considered as starting points for optimization.

Cultivation of this compound-Producing Chromobacterium violaceum

Objective: To cultivate a non-pigmented strain of C. violaceum for the production of this compound.

Materials:

-

Non-pigmented Chromobacterium violaceum strain

-

Nutrient Broth (NB) or Luria-Bertani (LB) broth

-

Shaking incubator

-

Spectrophotometer

Protocol:

-

Inoculate a single colony of the non-pigmented C. violaceum strain into 10 mL of NB or LB broth in a 50 mL culture tube.

-

Incubate the culture overnight at 28-30°C with shaking at 180-200 rpm.

-

Use the overnight culture to inoculate a larger volume of fresh broth (e.g., 100 mL in a 500 mL flask) to an initial optical density at 600 nm (OD600) of 0.05-0.1.

-

Incubate the production culture at 28-30°C with shaking at 180-200 rpm for 48-72 hours. Monitor cell growth by measuring OD600 periodically.

-

Since this compound production is likely regulated by quorum sensing, optimal production is expected in the late logarithmic to stationary phase of growth.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture broth.

Materials:

-

C. violaceum culture broth

-

Ethyl acetate

-

Centrifuge and centrifuge bottles

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells.

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Pool the organic (ethyl acetate) phases and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Resuspend the crude extract in a minimal volume of a non-polar solvent (e.g., hexane).

-

Perform silica gel column chromatography to purify this compound from the crude extract.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them by TLC to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound

Objective: To quantify the concentration of this compound in extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified this compound standard

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Protocol:

-

Prepare a stock solution of the purified this compound standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

Set up the HPLC method. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Inject the calibration standards into the HPLC system and record the peak areas at an appropriate UV wavelength (to be determined by UV-Vis spectroscopy of the pure compound).

-

Generate a calibration curve by plotting peak area versus concentration.

-

Prepare samples of the crude or purified extracts at a known concentration and inject them into the HPLC system.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Due to the limited published data specifically on this compound production, the following tables are presented as templates for organizing experimental results.

Table 1: Effect of Culture Media on this compound Production

| Medium Composition | Incubation Time (h) | Biomass (OD600) | This compound Titer (mg/L) |

| Nutrient Broth | 48 | ||

| Luria-Bertani Broth | 48 | ||

| Tryptic Soy Broth | 48 | ||

| M9 Minimal Medium | 48 |

Table 2: Antimicrobial Activity of Purified this compound

| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | |

| Bacillus subtilis | |

| Escherichia coli | |

| Pseudomonas aeruginosa |

Conclusion and Future Directions

This compound from Chromobacterium violaceum represents a promising antibiotic with a broad spectrum of activity. However, a significant research gap exists concerning its biosynthesis, regulation, and optimized production. This technical guide provides a starting point for researchers by consolidating the known information and presenting adaptable methodologies for further investigation.

Future research should focus on:

-

Identification and characterization of the this compound biosynthetic gene cluster: This will provide fundamental insights into its synthesis and open avenues for metabolic engineering.

-

Elucidation of the regulatory network: Confirming the role of the CviI/R quorum-sensing system and identifying any other regulatory elements is crucial for optimizing production.

-

Development of optimized fermentation and purification processes: This will be essential for producing sufficient quantities of this compound for preclinical and clinical studies.

-

Comprehensive evaluation of its antimicrobial properties and mechanism of action: Understanding how this compound exerts its antibiotic effect will be vital for its development as a therapeutic agent.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a novel weapon in the fight against infectious diseases.

References

- 1. Quorum-sensing control of antibiotic resistance stabilizes cooperation in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]

- 6. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]

- 7. The complete genome sequence of Chromobacterium violaceum reveals remarkable and exploitable bacterial adaptability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Aerocavin experimental design for in vivo studies"

Introduction

Aerocavin is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound exhibits high selectivity for the p110α isoform of PI3K, which is frequently mutated and activated in various solid tumors.

These application notes provide detailed protocols for preclinical in vivo evaluation of this compound's efficacy, pharmacokinetics, and safety profile in murine models.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent suppression of the Akt/mTOR signaling axis leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a constitutively active PI3K pathway.

Application Note: Quantification of Aerocavin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Aerocavin in solution using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is an antibiotic with potential therapeutic applications.[1] Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the quantitative determination of antibiotics in various matrices.[2] This application note describes a robust RP-HPLC method for the quantification of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Ultrapure water

-

-

Standard: this compound analytical standard (Purity ≥ 98%). Note: A certified reference standard for this compound would need to be procured; if not commercially available, it would require in-house isolation, purification, and characterization.[3][4][5]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

| Parameter | Condition |

| Mobile Phase A | 20 mM Ammonium Acetate in water, pH 4.5 (adjusted with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | 60% Mobile Phase A : 40% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation: For samples in a biological matrix, a protein precipitation step is recommended.[6] To 100 µL of the sample, add 200 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection.

Method Validation

The developed HPLC method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interfering peaks at the retention time of this compound |

System Suitability

System suitability tests are performed before each analytical run to ensure the HPLC system is performing adequately.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Experimental Workflow and Data Analysis

The overall workflow for the quantification of this compound is depicted in the following diagram.

Signaling Pathways and Logical Relationships

The logical relationship for validating the analytical method is crucial for ensuring reliable results.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for routine analysis and can be applied in various research and quality control settings. It is important to note that the stability and solubility of this compound should be carefully considered during sample preparation and storage to ensure accurate results.[7][8][9] Prior to routine use, the method should be fully validated to demonstrate its accuracy, precision, and robustness.

References

- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. International reference standards for Antibiotics (WHO) Reference Materials | LGC Standards [lgcstandards.com]

- 4. Antibiotic Standards | Biologics [usp.org]

- 5. International reference standards for Antibiotics (WHO) Reference Materials | LGC Standards [lgcstandards.com]

- 6. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production and characterization of violacein by locally isolated Chromobacterium violaceum grown in agricultural wastes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops [mdpi.com]

- 9. Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aerocavin Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerocavin is an antibiotic isolated from Chromobacterium violaceum.[1] As with any experimental compound, understanding its solubility and stability in solution is critical for obtaining reliable and reproducible results in preclinical research and development. This document provides a generalized protocol for the preparation and stability assessment of this compound solutions. The recommendations provided herein are based on standard practices for handling antibiotic compounds and should be adapted and optimized for specific experimental needs.

Data Presentation

Due to the limited publicly available data on this compound, the following tables present hypothetical data to serve as a template for experimental design and data presentation.

Table 1: Hypothetical Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Deionized Water | 25 | < 0.1 | Insoluble |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 0.5 | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Freely Soluble |

| Ethanol | 25 | 10 | Soluble |

| Methanol | 25 | 15 | Soluble |

Table 2: Illustrative Stability of this compound (1 mg/mL in DMSO) at Different Temperatures

| Storage Temperature (°C) | Time Point | Percent Remaining (%) |

| -80 | 24 hours | 99.8 |

| 1 week | 99.5 | |

| 1 month | 98.9 | |

| -20 | 24 hours | 99.1 |

| 1 week | 97.2 | |

| 1 month | 92.5 | |

| 4 | 24 hours | 95.3 |

| 1 week | 85.1 | |

| 25 (Room Temperature) | 4 hours | 90.7 |

| 24 hours | 70.2 |

Experimental Protocols

The following are generalized protocols for the preparation of this compound solutions and the assessment of their stability. These should be considered starting points and may require significant optimization.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, analytical grade

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile conical tube.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution, but potential for degradation at elevated temperatures should be considered.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles of the main stock.

-

Label the aliquots clearly with the compound name, concentration, solvent, date of preparation, and storage temperature.

-

Store the aliquots at -20°C or -80°C, protected from light. Many antibiotic stock solutions can be stored at -20°C for several weeks to months.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in solution over time at various temperatures.

Materials:

-

This compound stock solution (prepared as in Protocol 1)

-

Appropriate buffer or cell culture medium for dilution

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)

-

Autosampler vials

Procedure:

-

Preparation of Test Solutions: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µg/mL) in the test buffer or medium. Prepare a sufficient volume for all time points.

-

Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by freezing at -80°C or by immediate injection into the HPLC system. This will serve as the 100% reference.

-

Incubation: Aliquot the remaining test solution into separate sterile tubes for each time point and temperature condition. Place the tubes in the respective temperature-controlled environments. Protect from light by wrapping the tubes in aluminum foil.

-

Sample Collection: At each designated time point (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition. Immediately freeze the sample at -80°C to halt further degradation until analysis.

-

HPLC Analysis:

-

Thaw the samples just before analysis.

-

Develop an HPLC method to separate this compound from its potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature.

-

Inject a standard of known this compound concentration to establish the retention time and peak area relationship.

-

Inject the samples from each time point and temperature.

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of this compound remaining versus time for each temperature to determine the degradation kinetics. The degradation of many antibiotics follows first-order kinetics.[2][3]

-

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting a stability study of an antibiotic solution.

Caption: Workflow for assessing the stability of this compound solutions.

Disclaimer: The information provided in this document is intended as a general guide. Due to the lack of specific published data for this compound, all protocols and data are illustrative. Researchers must perform their own experiments to determine the optimal conditions for preparing and storing this compound solutions for their specific applications.

References

- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of Antibiotics in Wastewater: New Advances in Cavitational Treatments [mdpi.com]

- 3. Sonolytic degradation kinetics and mechanisms of antibiotics in water and cow milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Antimicrobial Potency of Aerocavin: Application Notes and Protocols for MIC Value Measurement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) values of Aerocavin, a novel antibiotic produced by Chromobacterium violaceum.[1] Understanding the MIC of this compound is a critical step in evaluating its potential as a therapeutic agent, as it provides the lowest concentration of the antibiotic that inhibits the visible in vitro growth of a microorganism.[2] This document outlines the standardized methodologies, data presentation, and detailed experimental protocols for assessing the antimicrobial spectrum of this compound.

Data Presentation

The effective evaluation of an antimicrobial agent relies on the clear and concise presentation of its activity against a panel of relevant microorganisms. While this compound has been reported to exhibit in vitro activity against both Gram-positive and Gram-negative bacteria, specific quantitative MIC values are not widely available in the public domain.[1] The following table serves as a template for presenting experimentally determined MIC data for this compound.

Table 1: Template for Summarizing this compound MIC Values

| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data not available |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | Data not available |

| Escherichia coli | ATCC 25922 | Gram-negative | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available |

| Klebsiella pneumoniae | ATCC 13883 | Gram-negative | Data not available |

Note: The MIC values in this table are placeholders. Researchers should populate this table with their own experimental data.

Key Experimental Protocols

The two most widely accepted and utilized methods for determining the MIC of an antimicrobial agent are the Broth Microdilution and Agar Dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. It is a quantitative method that yields a precise MIC value.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures of test organisms

-

Sterile saline (0.85%)

-

Spectrophotometer or McFarland turbidity standards

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a working stock solution of this compound in a suitable solvent.

-